![molecular formula C18H15ClN2O4 B13795661 methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13795661.png)
methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Quizalofop Methyl is a chiral herbicide belonging to the aryloxyphenoxypropionate class. It is widely used in agriculture to control grass weeds in broadleaf crops. The compound is known for its high selectivity and effectiveness in targeting specific weeds without harming the crops.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Quizalofop Methyl typically involves the esterification of ®-Quizalofop acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of ®-Quizalofop Methyl involves large-scale esterification processes. The reaction is carried out in continuous reactors to maximize yield and efficiency. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality ®-Quizalofop Methyl suitable for agricultural applications.
Chemical Reactions Analysis
Types of Reactions
®-Quizalofop Methyl undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form ®-Quizalofop acid and methanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Substitution: The aromatic ring in ®-Quizalofop Methyl can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acids or bases under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic substitution reactions often use reagents such as nitrating agents or halogenating agents.
Major Products Formed
Hydrolysis: ®-Quizalofop acid and methanol.
Oxidation: Various oxidized derivatives of ®-Quizalofop Methyl.
Substitution: Substituted derivatives of ®-Quizalofop Methyl with different functional groups on the aromatic ring.
Scientific Research Applications
®-Quizalofop Methyl has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant physiology and weed control mechanisms.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Mechanism of Action
®-Quizalofop Methyl exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACC). This enzyme is crucial for fatty acid synthesis in plants. By inhibiting ACC, ®-Quizalofop Methyl disrupts the production of essential fatty acids, leading to the death of the targeted grass weeds. The compound specifically targets the ACC enzyme in grasses, making it highly selective and effective.
Comparison with Similar Compounds
Similar Compounds
Fenoxaprop-P-ethyl: Another aryloxyphenoxypropionate herbicide with similar applications.
Diclofop-methyl: A related compound used for controlling grass weeds in crops.
Fluazifop-P-butyl: Another herbicide in the same class with similar mechanisms of action.
Uniqueness
®-Quizalofop Methyl is unique due to its high selectivity for grass weeds and its effectiveness at low application rates. Its chiral nature also contributes to its specificity and reduced environmental impact compared to non-chiral herbicides.
Properties
Molecular Formula |
C18H15ClN2O4 |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3/t11-/m0/s1 |
InChI Key |
YGHJGQYNECSZDY-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


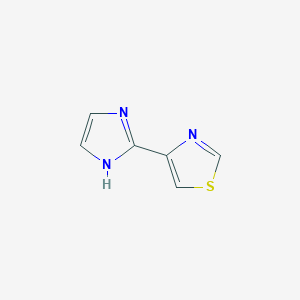
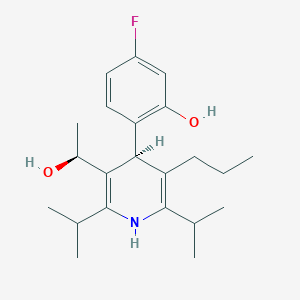



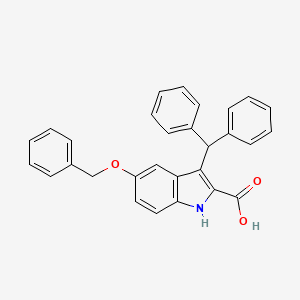
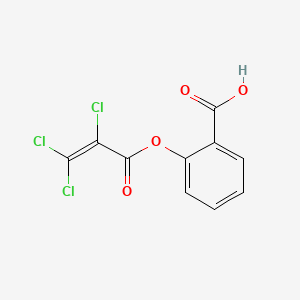
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13795619.png)
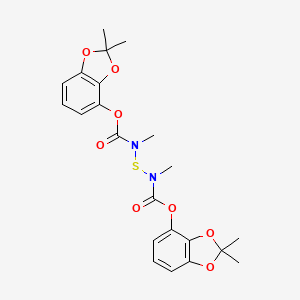
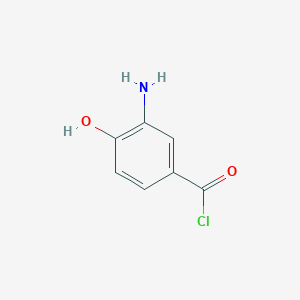
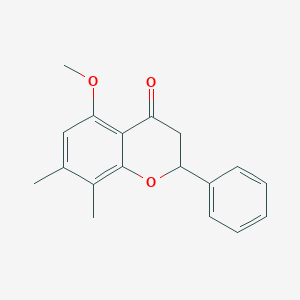
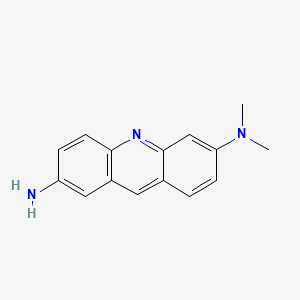
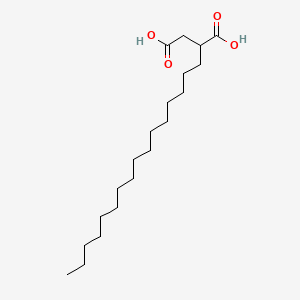
![N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B13795670.png)
